Home > Products > Screening Compounds P70833 > 3-Fluoro-1H-pyrazolo[3,4-b]pyridine
3-Fluoro-1H-pyrazolo[3,4-b]pyridine - 117007-50-8

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-1178137
CAS Number: 117007-50-8
Molecular Formula: C6H4FN3
Molecular Weight: 137.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Family: Heterocyclic compounds
  • Subfamily: Pyrazolo[3,4-b]pyridines
  • Molecular Formula: C_7H_5FN_2
  • Molecular Weight: Approximately 138.13 g/mol
Synthesis Analysis

The synthesis of 3-fluoro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One notable synthetic route involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. This method utilizes a ring-closing reaction that can yield significant amounts of the desired product.

Key Synthesis Parameters

  • Starting Material: 2-chloro-3-pyridinecarboxaldehyde
  • Catalyst: Hydroxylamine hydrochloride
  • Solvent: Dimethylformamide (DMF)
  • Reaction Temperature: Typically around 60°C
  • Reaction Time: Ranges from 6 to 8 hours
  • Yield: Up to 85% under optimal conditions .

Alternative methods include the condensation of N(1)-substituted 5-aminopyrazoles with various electrophilic reagents, which can also lead to the formation of pyrazolo[3,4-b]pyridines .

Molecular Structure Analysis

The molecular structure of 3-fluoro-1H-pyrazolo[3,4-b]pyridine can be characterized as follows:

  • Core Structure: The compound consists of a pyrazole ring fused to a pyridine ring.
  • Substitution: A fluorine atom is positioned at the 3-carbon of the pyrazole ring.

Structural Data

  • Bond Angles and Lengths: The bond angles and lengths within the rings are typical for heterocyclic compounds, with C-N and C-C bonds exhibiting standard values found in similar structures.

Tautomerism

Chemical Reactions Analysis

3-Fluoro-1H-pyrazolo[3,4-b]pyridine participates in various chemical reactions due to its nucleophilic and electrophilic sites. Notably:

  • Nucleophilic Substitution Reactions: The fluorine atom can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Condensation Reactions: It can act as a nucleophile in condensation reactions with electrophiles, leading to further functionalization.

Reaction Conditions

The specific conditions for these reactions vary widely based on the desired outcome but generally involve mild temperatures and suitable solvents such as DMF or ethanol .

Mechanism of Action

The mechanism of action for compounds derived from 3-fluoro-1H-pyrazolo[3,4-b]pyridine often involves modulation of biological pathways. For instance:

  • Inhibition Mechanism: Compounds in this class have been identified as inhibitors for specific kinases such as TBK1 (TANK-binding kinase 1), which plays a critical role in immune response and cancer signaling pathways. The binding affinity and selectivity are influenced by structural modifications around the pyrazolo[3,4-b]pyridine core .

Biological Activity

Research indicates that derivatives exhibit potent biological activity with IC50 values in nanomolar ranges against target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-1H-pyrazolo[3,4-b]pyridine are crucial for understanding its behavior in various environments:

  • Solubility: Generally soluble in polar organic solvents like DMF and DMSO.
  • Melting Point: Specific melting points may vary based on purity but are typically within standard ranges for similar compounds.

Stability

The stability of this compound under different pH conditions and temperatures is essential for its application in pharmaceutical formulations.

Applications

3-Fluoro-1H-pyrazolo[3,4-b]pyridine has several promising applications:

  • Pharmaceutical Development: As a scaffold for developing inhibitors targeting kinases involved in cancer and inflammatory diseases.
  • Biological Research: Used in studies concerning immune response modulation and cancer therapy due to its ability to inhibit key signaling pathways .
Introduction to Pyrazolo[3,4-b]pyridine Derivatives

Structural Significance of 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure that fuses pyrazole and pyridine rings at the 3,4-bond positions. This core exhibits a planar configuration that facilitates optimal interactions with biological targets, particularly kinase ATP-binding sites. The nitrogen atoms at positions N1 and N2 serve as hydrogen bond acceptors, while the N1-H functions as a hydrogen bond donor, enabling dual-point hinge-binding interactions critical for kinase inhibition [1] [6]. Crystallographic studies of TBK1 inhibitors reveal that the pyrazolo[3,4-b]pyridine core anchors to the hinge region through hydrogen bonds with conserved residues (e.g., Glu87 and Cys89 in TBK1), with the N1-H forming a critical bond with the Asp157 residue of the DFG motif [1]. Similarly, in FGFR inhibitors, this scaffold maintains hydrogen bonds with Ala564 and engages in π-stacking with gatekeeper residues like Phe589 in TRKA [6] [8].

Table 1: Kinase Inhibition Profiles of Representative 1H-Pyrazolo[3,4-b]pyridine Derivatives

CompoundKinase TargetIC₅₀ (nM)Selectivity vs. VEGFR2Key Structural Features
4aFGFR10.31,200-fold2,6-Dichloro-3,5-dimethoxyphenyl
15yTBK10.2>100-fold1-Isopropylbenzimidazole
C03TRKA56Not reported3-Fluoro substitution

The scaffold’s synthetic versatility enables extensive diversification at positions N1, C3, C4, C5, and C6. Statistical analyses of >300,000 documented derivatives reveal that N1-methyl (31.8%), C3-methyl (46.8%), and C3-hydrogen (30.8%) substitutions dominate chemical space [2] [3]. Such modifications fine-tune electronic properties, solubility, and target engagement, as demonstrated by the near-complete loss of FGFR1 inhibitory activity upon N1-methylation due to disrupted hydrogen bonding [6].

Role of Fluorine Substitution in Heterocyclic Drug Design

Fluorine incorporation into heterocyclic scaffolds like pyrazolo[3,4-b]pyridine leverages unique physicochemical effects to optimize drug-target interactions. The 3-fluoro substitution specifically influences electronic distribution, metabolic stability, and intermolecular binding through three primary mechanisms:

  • Electron-withdrawing Effects: Fluorine’s high electronegativity reduces the pKa of adjacent functional groups, enhancing hydrogen bond donor strength. In 3-fluoro derivatives, this polarizes the C3 position, facilitating halogen bonding with kinase hinge residues [3] [8].
  • Lipophilicity Modulation: Fluorine atoms increase logP values by ~0.25 units per substitution, improving membrane permeability. This balances the scaffold’s inherent hydrophilicity, as evidenced by 3-fluoro analogs showing enhanced cellular uptake in H1581 (FGFR1-driven) and Km-12 (TRK-driven) cancer models [6] [9].
  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) closely resembles hydrogen (1.20 Å) and oxygen (1.52 Å), enabling optimal packing in hydrophobic pockets. In MKK4 inhibitors, 3-fluoro substitution improved selectivity over off-target kinases by fitting a sub-pocket lined by Val40 and Ala50 residues [4].

Table 2: Impact of Fluorine Substitution on Binding Affinity and Selectivity

CompoundFluorine PositionTarget (Ki/IC₅₀)Selectivity RatioKey Interaction Partners
A013-FluorophenylTRKA (293 nM)1.6x vs. A02DFG motif hydrophobic pocket
A112,5-DifluorophenylTRKA (178 nM)2.7x vs. A01Asn655, Cys656 (fluorine bonds)
4aNone (core)FGFR1 (0.3 nM)ReferenceAla564 (H-bond)

Fluorine’s capacity for "fluorine bonds" (σ-hole interactions) with carbonyl groups or sulfur atoms further enhances binding. For instance, in TRKA inhibitors, 3,5-difluorophenyl moieties form fluorine bonds with Asn655 and Cys656 of the DFG motif, contributing to >10-fold selectivity improvements over non-fluorinated analogs [8] [9].

Tautomeric Behavior and Aromatic Stabilization in 1H/2H Isomers

Pyrazolo[3,4-b]pyridines exhibit tautomeric equilibria between 1H (N1-H) and 2H (N2-H) isomers, with computational and experimental studies confirming the overwhelming dominance of the 1H-form. AM1 calculations reveal a 37.03 kJ/mol (9 kcal/mol) energy preference for the 1H-tautomer due to extended aromatic stabilization across both rings [2] [3]. This stability arises from the delocalization of the N1 lone pair, which maintains a 10-π-electron system satisfying Hückel’s rule for aromaticity. In contrast, the 2H-isomer disrupts ring conjugation, limiting resonance to peripheral pathways [3].

The tautomeric preference has profound pharmacological implications:

  • H-Bonding Capacity: The 1H-tautomer preserves the N1-H donor critical for kinase hinge-binding, as validated by co-crystal structures of TBK1 and FGFR1 inhibitors [1] [6].
  • Synthetic Control: N1-substituted derivatives (e.g., N1-methyl, 31.8% prevalence) lock the scaffold in the 1H-configuration, avoiding regioisomeric complications during derivatization [2] [3].
  • Biased Bioactivity: DrugBank lists 14 1H-pyrazolo[3,4-b]pyridine-based agents in clinical development (7 experimental, 5 investigational, 2 approved) but zero 2H-isomers, underscoring the 1H-form’s biological relevance [3].

Notably, the 2H-tautomer predominates only when fused to non-aromatic rings (e.g., tetrahydropyridones), where aromaticity is sacrificed for ring strain minimization [3].

Biomedical Relevance of 3-Fluoro Substitution Patterns

The strategic incorporation of fluorine at the C3 position enhances potency against oncology and immunology targets by optimizing pharmacodynamic and pharmacokinetic properties. Key applications include:

Kinase Inhibition:

  • TRK Antagonism: Compound C03 (3-fluoro-1H-pyrazolo[3,4-b]pyridine derivative) inhibits TRKA with IC₅₀ = 56 nM and suppresses Km-12 cell proliferation (IC₅₀ = 304 nM). Its 3-fluoro group enhances hydrophobic contact with Phe589 while maintaining >10-fold selectivity over MCF-7 (breast cancer) and HUVEC (endothelial) cell lines [8] [9].
  • FGFR1 Blockade: Fluorine-free analog 4a inhibits FGFR1 at 0.3 nM, but 3-fluoro variants show improved cellular activity due to increased membrane penetration [6].
  • TBK1 Suppression: Though not directly fluorinated at C3, 15y’s 0.2 nM IC₅₀ against TBK1 validates the scaffold; 3-fluoro modifications are predicted to enhance selectivity over IKKε [1].

Table 3: Biomedical Activities of 3-Fluoro-1H-Pyrazolo[3,4-b]pyridine Derivatives

ApplicationCompoundTarget ActivityCellular ActivityADMET Profile
TRK InhibitionC03TRKA IC₅₀ = 56 nMKm-12 IC₅₀ = 0.304 μMCYP2C9 inhibition; stable plasma t½ > 6 h
MKK4 InhibitionLN3117MKK4 IC₅₀ = 138 nMHepatocyte proliferationLiver regeneration models
FGFR Inhibition7nFGFR1 IC₅₀ < 1 nMH1581 xenograft tumor reductionFavorable PK (iv/oral)

Mechanistic Advantages:

  • Metabolic Stability: The 3-fluoro group impedes oxidative metabolism by cytochrome P450 enzymes, as evidenced by C03’s low CYP inhibition (except CYP2C9) and plasma half-life >6 hours [9].
  • Solubility-Permeability Balance: Fluorine’s hydrophobicity counterbalances the core’s polarity, yielding calculated logP values of 2.5–3.5, ideal for oral bioavailability [8] [9].
  • Liver Regeneration: MKK4 inhibitors like LN3117 (IC₅₀ = 138 nM) exploit 3-fluoro-pyrazolo[3,4-b]pyridine cores to enhance hepatocyte proliferation via JNK1 activation, offering therapeutic avenues for liver failure [4].

These advances underscore 3-fluoro-1H-pyrazolo[3,4-b]pyridine as a versatile chemotype for targeting dysregulated kinases in cancer and regenerative medicine.

Properties

CAS Number

117007-50-8

Product Name

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-fluoro-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

InChI

InChI=1S/C6H4FN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)

InChI Key

FBZIUTQKZSMFGD-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2N=C1)F

Canonical SMILES

C1=CC2=C(NN=C2N=C1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.